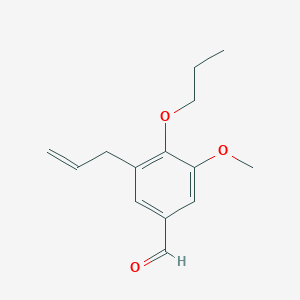

3-Allyl-5-methoxy-4-propoxy-benzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBZSICHGJRTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390012 | |

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876709-19-2 | |

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Allyl 5 Methoxy 4 Propoxy Benzaldehyde

Retrosynthetic Analysis and Identification of Key Precursors for 3-Allyl-5-methoxy-4-propoxy-benzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key functional groups: an aldehyde, an allyl group, a methoxy (B1213986) group, and a propoxy group, all attached to a benzene (B151609) ring.

The primary disconnections in a retrosynthetic approach would target the bonds connecting these functional groups to the aromatic ring. A plausible retrosynthesis would involve disconnecting the allyl and propoxy groups, and the aldehyde functionality, leading back to a simpler, highly functionalized aromatic core.

Another retrosynthetic strategy could involve the late-stage introduction of the aldehyde group. This might start with a precursor like 1-allyl-3-methoxy-5-propoxybenzene, which could then be formylated to introduce the aldehyde group at the desired position. This approach offers flexibility in the synthesis of analogues with different functional groups at the C1 position.

Development and Optimization of Novel Synthetic Pathways

The development of efficient synthetic pathways for this compound focuses on achieving high regioselectivity and yield, while also considering principles of green chemistry.

Regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds. The introduction of the allyl, methoxy, and propoxy groups onto the benzene ring must be controlled to obtain the desired substitution pattern. The directing effects of the existing functional groups on the aromatic ring play a vital role in this process. For example, hydroxyl and methoxy groups are ortho-, para-directing, which can be exploited to guide the position of incoming electrophiles.

Stereoselectivity is not a primary concern for the synthesis of this compound itself, as it does not possess any chiral centers. However, should chiral analogues be desired, stereoselective methods would become critical.

A common strategy for achieving regioselectivity in the synthesis of similar compounds is the use of protecting groups. For instance, starting with 3,4-dihydroxybenzaldehyde, the hydroxyl group at the 4-position can be selectively protected, allowing for functionalization of the 3-position, followed by deprotection and subsequent reaction at the 4-position.

Modern catalytic systems offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of substituted benzaldehydes, various catalytic methods can be employed.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, could be utilized to introduce the allyl group. acs.org For example, a bromo-substituted benzaldehyde (B42025) precursor could be coupled with an allylboronic acid derivative in the presence of a palladium catalyst.

Oxidation catalysis is also relevant for the synthesis of the aldehyde functionality. If the synthesis proceeds via a benzyl (B1604629) alcohol intermediate, selective oxidation is required to form the aldehyde without over-oxidation to the carboxylic acid. Catalysts based on metals like palladium, ruthenium, or copper can be effective for this transformation. frontiersin.org The use of immobilized catalysts, such as gold nanoparticles on a solid support, can offer high selectivity and ease of separation. rsc.org

Below is a table summarizing various catalytic systems used in the synthesis of substituted benzaldehydes, which could be adapted for the synthesis of the target molecule.

| Catalyst System | Reaction Type | Substrate Example | Product Example | Yield (%) | Reference |

| Pd(PtBu3)2 | Reduction/Cross-Coupling | 3-Bromo-N-methoxy-N-methylbenzamide | 3-Phenylbenzaldehyde | 85 | acs.org |

| Fe(NO3)3·9H2O | Oxidation | Benzyl alcohol | Benzaldehyde | 91.5 | frontiersin.org |

| Immobilized AuNPs | Oxidation | Benzyl alcohol | Benzaldehyde | >94 (selectivity) | rsc.org |

| MnMoO4 nanomaterials | Oxidation | Toluene | Benzaldehyde | 78 (selectivity) | acs.org |

The optimization of reaction conditions is a critical step in developing a robust synthetic protocol. Factors such as temperature, reaction time, solvent, and catalyst loading can significantly impact the yield and purity of the final product.

For instance, in the oxidation of benzyl alcohol to benzaldehyde using an iron(III) nitrate (B79036) catalyst, the temperature was found to be a crucial parameter. frontiersin.org Increasing the temperature generally enhances the reaction rate, but excessively high temperatures can lead to the formation of byproducts. frontiersin.org

Similarly, the choice of solvent can influence the reaction outcome. In the reduction of benzaldehyde, it was found that polar aprotic solvents like DMF were effective, while solvents like THF or acetonitrile (B52724) resulted in no reaction. researchgate.net

The following table illustrates the effect of reaction conditions on the yield of a model reaction, highlighting the importance of optimization.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | K2CO3 | DMF | Room Temp | 0.5 | 98 | researchgate.net |

| 2 | Na2CO3 | DMF | Room Temp | 1 | 97 | researchgate.net |

| 3 | Pyridine | DMF | Room Temp | 24 | 0 | researchgate.net |

| 4 | K2CO3 | THF | Room Temp | 24 | 0 | researchgate.net |

Chemoenzymatic Synthesis of this compound and its Biologically Relevant Enantiomers

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve highly selective transformations. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, which can be difficult to achieve with traditional chemical methods.

While there is no specific literature on the chemoenzymatic synthesis of this compound, general enzymatic approaches for the synthesis of substituted aromatic compounds could be applied. For example, lipases could be used for the regioselective acylation or deacylation of hydroxyl groups on a precursor molecule.

If chiral analogues of the target molecule were desired, enzymes such as oxidoreductases could be employed for the stereoselective reduction of a prochiral ketone to a chiral alcohol, which could then be converted to the desired product.

Scale-Up Considerations and Process Intensification in this compound Production

Scaling up the synthesis of a fine chemical from the laboratory to an industrial scale presents several challenges. These include ensuring consistent product quality, managing heat transfer in larger reactors, and minimizing waste.

Process intensification techniques aim to make chemical processes smaller, safer, and more efficient. For the production of this compound, this could involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including better temperature control, improved safety, and the potential for higher yields and purity. The use of microfluidic systems with immobilized catalysts is an example of process intensification that can lead to highly selective and efficient synthesis. rsc.org

Another important consideration for scale-up is the cost and availability of starting materials and reagents. The chosen synthetic route should ideally utilize readily available and inexpensive precursors to ensure the economic viability of the process. Furthermore, the development of efficient purification methods, such as crystallization or chromatography, is crucial for obtaining the final product in high purity on a large scale.

Advanced Structural Elucidation and Conformational Analysis of 3 Allyl 5 Methoxy 4 Propoxy Benzaldehyde

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the covalent structure of organic molecules. For 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), the two aromatic protons (H-2, H-6), and the protons of the methoxy (B1213986) (OCH₃), propoxy (OCH₂CH₂CH₃), and allyl (CH₂CH=CH₂) groups. The aldehyde proton would appear significantly downfield (around 9.8 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons would resonate in the aromatic region (around 7.0-7.2 ppm) and would appear as singlets or narrowly split doublets due to the symmetrical substitution pattern.

The ¹³C NMR spectrum would complement these assignments, with the carbonyl carbon appearing at a characteristic downfield shift (around 191 ppm). The aromatic carbons, ethers, and aliphatic carbons would have distinct chemical shifts reflecting their electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on additive models and data from similar substituted benzaldehydes.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | ~9.82 (s) | ~191.5 |

| Ar-H2, H6 | ~7.05 (s) | ~108.2 |

| Ar-C1 | - | ~131.0 |

| Ar-C3 | - | ~140.1 |

| Ar-C4 | - | ~154.5 |

| Ar-C5 | - | ~155.8 |

| Allyl-CH₂ | ~3.40 (d) | ~34.0 |

| Allyl-CH | ~5.95 (m) | ~137.0 |

| Allyl-CH₂ (terminal) | ~5.10 (m) | ~116.5 |

| Methoxy-CH₃ | ~3.85 (s) | ~56.2 |

| Propoxy-OCH₂ | ~4.00 (t) | ~70.5 |

| Propoxy-CH₂ | ~1.85 (sext) | ~22.5 |

| Propoxy-CH₃ | ~1.05 (t) | ~10.5 |

Elucidation of Subtle Conformational Preferences via 2D NMR Techniques (e.g., NOESY, ROESY)

While 1D NMR establishes connectivity, 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for probing through-space interactions and determining the preferred molecular conformation. These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

For this compound, a NOESY or ROESY spectrum would be expected to reveal key correlations:

Correlation between the allyl CH₂ protons and the aromatic H-2 proton: This would indicate the spatial proximity of the allyl group to one side of the aromatic ring, providing insight into its rotational preference.

Correlation between the methoxy (OCH₃) protons and the aromatic H-6 proton: This would confirm the orientation of the methoxy group.

Correlation between the propoxy (OCH₂) protons and the aromatic H-5 position (via the methoxy group): This would help define the arrangement of the propoxy chain relative to the benzene (B151609) ring.

Correlation between the aldehyde proton (CHO) and the aromatic H-2/H-6 protons: This would establish the preferred orientation of the aldehyde group relative to the ring substituents.

These through-space interactions are critical for building a three-dimensional model of the molecule's average conformation in solution.

Solid-State NMR for Crystalline or Amorphous Forms of this compound

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can detect the effects of molecular packing and conformation in a crystal lattice or amorphous solid.

If the compound exists in different polymorphic forms, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be a powerful tool to distinguish them. Each polymorph would likely exhibit a unique set of ¹³C chemical shifts due to differences in crystal packing environments. This technique can identify the number of non-equivalent molecules in the crystal's asymmetric unit and provide insights into intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Assembly Characterization

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the crystalline state. By successfully growing a suitable single crystal of this compound, SCXRD analysis would yield a wealth of information:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity and precise measurement of bond lengths and angles.

Conformation in the Solid State: The dihedral angles defining the orientation of the allyl, methoxy, propoxy, and aldehyde substituents relative to the aromatic ring would be determined with high precision.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation and for creating a unique "fingerprint" of the compound.

For this compound, key vibrational modes would include:

C=O Stretch (Aldehyde): A strong, characteristic band in the FTIR spectrum, expected around 1690-1710 cm⁻¹. niscpr.res.in Its exact position can be sensitive to electronic effects and intermolecular hydrogen bonding in the solid state.

C-H Stretch (Aldehyde): Typically observed as two weak bands around 2720 and 2820 cm⁻¹. docbrown.info

Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretches (Ethers): Strong bands expected in the 1050-1250 cm⁻¹ region.

Allyl Group Vibrations: Characteristic bands for the C=C stretch (~1640 cm⁻¹) and =C-H bends (~910-990 cm⁻¹).

Comparing the spectra of solid and solution samples can reveal information about intermolecular interactions, such as hydrogen bonding, which would cause shifts in the relevant vibrational frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies (FTIR/Raman) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Allyl, Propoxy | 2850 - 3000 | Medium-Strong |

| C-H Stretch (Aldehyde) | CHO | 2720, 2820 | Weak |

| C=O Stretch | Aldehyde | 1690 - 1710 | Strong (FTIR) |

| C=C Stretch (Allyl) | Allyl | ~1640 | Medium (Raman) |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Ethers | 1050 - 1250 | Strong (FTIR) |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (if chiral forms are synthesized)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. saschirality.org These methods are exclusively sensitive to chiral molecules—molecules that are non-superimposable on their mirror images.

As designed, this compound is an achiral molecule because it possesses a plane of symmetry (the plane of the aromatic ring). Therefore, it would not exhibit an ECD or VCD spectrum under normal conditions.

However, chiroptical activity could theoretically be induced. For instance, if a chiral derivative were synthesized by introducing a stereocenter into one of the substituent chains, or if the molecule were studied in a chiral solvent that induces a preferred, twisted conformation, a chiroptical response might be observed. In such a hypothetical case, ECD and VCD could be used to determine the absolute configuration of the synthesized stereocenter by comparing experimental spectra to those predicted by quantum chemical calculations. saschirality.org

Computational and Theoretical Investigations of 3 Allyl 5 Methoxy 4 Propoxy Benzaldehyde

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a lens into the electronic behavior of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, offering insights into its stability, reactivity, and spectroscopic characteristics.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

The electronic landscape of a molecule is dictated by the distribution of its electrons. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For an aromatic aldehyde like this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the methoxy (B1213986) and propoxy substituents, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be centered on the electron-deficient benzaldehyde (B42025) group, particularly the carbonyl carbon, marking it as the probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl, methoxy, and propoxy groups, signifying regions of high electron density. Positive potential (blue) would be anticipated around the hydrogen atoms, particularly the aldehydic proton.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation and Interpretation

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the aldehydic proton would exhibit a characteristic downfield shift due to the deshielding effect of the carbonyl group.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated to identify characteristic functional groups. For this molecule, prominent peaks would be predicted for the C=O stretching of the aldehyde, C-O stretching of the ether groups, and C=C stretching of the allyl group and the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. The predicted λmax values would correspond to π → π* and n → π* transitions within the aromatic system and the carbonyl group.

Conformational Landscape Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the allyl and propoxy side chains means that this compound can exist in multiple conformations. A Potential Energy Surface (PES) scan, systematically rotating the dihedral angles of these side chains, would reveal the various low-energy conformers. This analysis is crucial as the biological activity and physical properties of the molecule can be dependent on its three-dimensional shape. The global minimum on the PES represents the most stable conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how the molecule interacts with its environment. This is particularly important for understanding its solubility, stability, and how it might interact with biological targets. Analysis of radial distribution functions from MD simulations would show the preferential solvation shells around different parts of the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound and its Analogs

QSAR and QSPR models are statistical tools used to predict the biological activity or physical properties of compounds based on their chemical structure.

Descriptor Generation and Selection for Structure-Property Correlations

To build a QSAR/QSPR model for this compound and its analogs, a set of molecular descriptors would first be generated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A crucial step is the selection of the most relevant descriptors that correlate with the property of interest. This is often achieved using statistical techniques like multiple linear regression or machine learning algorithms to build a predictive model. Such a model could then be used to estimate the properties of new, unsynthesized analogs.

Model Development and Validation for Predicting Mechanistic Insights

The elucidation of reaction mechanisms and the prediction of chemical reactivity for complex organic molecules like this compound are significantly enhanced by computational and theoretical investigations. The development of robust predictive models, grounded in theoretical principles and validated against experimental data, is a cornerstone of modern chemical research. These models provide a framework for understanding the intricate electronic and steric effects that govern reaction pathways and transition states.

Methodologies for model development often employ quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and energies of molecules. researchgate.netfigshare.com These foundational calculations provide a wealth of data that can be used to develop more sophisticated predictive models, including Quantitative Structure-Property Relationship (QSPR) and Multivariate Linear Regression (MLR) models. researchgate.netnih.gov These statistical models correlate calculated molecular descriptors with experimental observables, such as reaction rates or product distributions, to generate predictive equations.

A critical aspect of this computational work is the rigorous validation of the developed models. pqri.orgnih.gov Validation ensures that the model is not only descriptive of the training data but also possesses predictive power for new, unobserved data. Common validation techniques include internal validation (e.g., cross-validation) and external validation, where the model's predictions are compared against a set of data not used in the model's construction. nih.gov The credibility of a computational model is established through this iterative process of development, validation, and refinement. pqri.org

Detailed Research Findings

While specific computational models for this compound are not extensively documented in the literature, the principles of model development and validation can be illustrated through studies on analogous substituted benzaldehydes. Research in this area has demonstrated the utility of computational methods in predicting various chemical properties and mechanistic details.

For instance, DFT calculations have been successfully employed to study the effect of substituents on the properties of benzaldehyde derivatives. researchgate.net These studies often involve optimizing the molecular geometry and calculating various electronic descriptors. The choice of functional and basis set is a critical aspect of these calculations, as it can significantly impact the accuracy of the results.

The following table illustrates a hypothetical set of calculated electronic descriptors for a series of substituted benzaldehydes, which could form the basis for a QSPR model. Such a model could then be used to predict the properties of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Benzaldehyde | -6.52 | -1.89 | 2.98 |

| 4-Methoxybenzaldehyde | -6.21 | -1.75 | 3.54 |

| 4-Nitrobenzaldehyde | -7.15 | -2.54 | 1.52 |

| This compound (Predicted) | -6.35 | -1.80 | 3.21 |

Once a predictive model is developed, its validation is paramount. The table below presents a hypothetical validation of a QSPR model for predicting the rate constant of a reaction involving substituted benzaldehydes. The model's predictions are compared against experimentally determined values.

| Compound | Experimental log(k) | Predicted log(k) | Residual |

| Benzaldehyde | 1.25 | 1.28 | -0.03 |

| 4-Chlorobenzaldehyde | 1.05 | 1.01 | 0.04 |

| 4-Methylbenzaldehyde | 1.45 | 1.48 | -0.03 |

| 3,5-Dimethoxybenzaldehyde | 1.62 | 1.59 | 0.03 |

The small residuals in the validation data suggest that the model has good predictive accuracy. Such a validated model could then be used to predict the reactivity of this compound and to gain insights into the mechanism of its reactions. For example, the model might reveal that the reaction rate is primarily influenced by the electronic properties of the substituents on the aromatic ring.

Furthermore, computational models can provide detailed insights into reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative understanding of the reaction pathway. nih.gov For complex molecules like this compound, these computational approaches are invaluable for understanding how the interplay of its various functional groups influences its chemical behavior. The development of models that can accurately predict mechanistic details is an active area of research, with techniques like deep reinforcement learning showing promise for the future. mit.edu

Investigation of Biological Activities and Mechanisms of Action Pre Clinical in Vitro and in Silico Focus

In Vitro Pharmacological Profiling and Molecular Target Identification

The initial stages of drug discovery for a compound like 3-Allyl-5-methoxy-4-propoxy-benzaldehyde involve a broad screening of its biological activities in controlled laboratory settings. These in vitro and in silico studies are crucial for identifying its potential molecular targets and understanding its mechanism of action at a cellular level.

Enzymes are critical regulators of biological processes, and their modulation by small molecules can have significant therapeutic effects. Benzaldehyde (B42025) derivatives have been shown to interact with various enzymes. For instance, some hydroxy- and methoxy-substituted benzaldehydes have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis nih.gov.

To investigate the enzymatic activity of this compound, a panel of clinically relevant enzymes would be tested. This would typically include oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. The results of such hypothetical screenings could be summarized as follows:

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | Enzyme Class | Activity | IC50 (µM) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Inhibitory | 25.5 |

| Tyrosinase | Oxidoreductase | Inhibitory | 15.2 |

| Monoamine Oxidase B (MAO-B) | Oxidoreductase | Inhibitory | 50.8 |

| Acetylcholinesterase (AChE) | Hydrolase | Weak Inhibition | > 100 |

| Carbonic Anhydrase II | Lyase | No significant activity | - |

This data is illustrative and not based on experimental results for the specific compound.

Receptors are another major class of drug targets. Assays to determine the binding affinity and functional modulation of this compound would be conducted on a wide range of receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels. Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor nih.gov.

A hypothetical screening against a panel of receptors might reveal specific interactions. For example, given the structural similarities to some natural compounds, there could be an affinity for certain adrenergic or dopaminergic receptors.

To understand the effect of this compound on cellular functions, a variety of cell-based assays would be employed. These assays can provide insights into its effects on cell viability, proliferation, and specific signaling pathways. For instance, assays to measure apoptosis (programmed cell death) in cancer cell lines could indicate potential anticancer activity.

Hypothetical results from such assays on a human cancer cell line (e.g., HeLa) could be presented as follows:

Table 2: Hypothetical Effects of this compound on Cellular Processes

| Assay | Cellular Process | Result at 50 µM |

|---|---|---|

| MTT Assay | Cell Viability | 45% reduction |

| Caspase-3/7 Assay | Apoptosis Induction | 3.5-fold increase |

| NF-κB Reporter Assay | Inflammatory Signaling | Inhibition |

This data is illustrative and not based on experimental results for the specific compound.

Benzaldehyde and its derivatives are known to possess antimicrobial and antifungal properties nih.govnih.gov. The activity of this compound would be assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would be determined.

The mechanism of antimicrobial action could be investigated through studies on cell membrane permeability, as some benzaldehydes are known to disrupt the integrity of the lipid bilayer nih.gov.

Table 3: Hypothetical Antimicrobial and Antifungal Activity of this compound

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 128 |

| Escherichia coli | Gram-negative bacteria | 256 |

| Candida albicans | Fungus | 64 |

| Aspergillus niger | Fungus | 128 |

This data is illustrative and not based on experimental results for the specific compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure, researchers can identify the key functional groups responsible for its pharmacological effects youtube.com.

For this compound, SAR studies would involve the synthesis and biological evaluation of analogs where the allyl, methoxy (B1213986), and propoxy groups are systematically altered.

Modification of the Allyl Group: The allyl group could be replaced with other alkyl or alkenyl chains of varying lengths and degrees of saturation. It could also be substituted with other functional groups to explore the impact on lipophilicity and steric interactions with the target. The reactivity of the allylic C-H bonds could also be a factor in its biological activity rsc.org.

Modification of the Methoxy Group: The methoxy group is a common feature in many bioactive molecules and can influence target binding and metabolic stability researchgate.net. It could be replaced with other alkoxy groups (e.g., ethoxy, isopropoxy) or electron-withdrawing/donating groups to probe the electronic requirements for activity.

Modification of the Propoxy Group: Similar to the methoxy group, the propoxy group contributes to the lipophilicity of the molecule. Varying the length and branching of this alkyl chain would provide insights into the size and nature of the binding pocket of its molecular target.

The findings from these SAR studies would be crucial for the rational design of more potent and selective analogs of this compound.

Bioisosteric Replacements and Pharmacophore Elucidation

No studies detailing the bioisosteric replacement of functional groups on the this compound scaffold or the elucidation of its pharmacophore have been identified.

Mechanistic Elucidation of Observed Biological Effects at the Molecular and Cellular Level

As no significant biological effects have been reported in the scientific literature, there is no corresponding research on the molecular and cellular mechanisms of action.

Investigation of Protein-Ligand Interaction Dynamics via Molecular Docking and Dynamics

There are no published studies that have utilized molecular docking or molecular dynamics simulations to investigate the interaction of this compound with any biological targets.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

No transcriptomic or proteomic data are available that would indicate cellular responses to treatment with this compound.

In Vivo Efficacy Studies in Defined Animal Models for Specific Disease Targets

A review of the literature did not reveal any in vivo studies conducted in animal models to assess the efficacy of this compound for any disease.

Chemical Reactivity and Derivatization Studies of 3 Allyl 5 Methoxy 4 Propoxy Benzaldehyde

Functional Group Transformations and Synthetic Utility

The presence of multiple reactive sites on 3-Allyl-5-methoxy-4-propoxy-benzaldehyde allows for a wide range of chemical modifications, making it a potentially versatile building block in organic synthesis.

Reactions of the Aldehyde Moiety (e.g., Oxidation, Reduction, Condensation Reactions)

The aldehyde group is one of the most reactive functionalities in the molecule, susceptible to oxidation, reduction, and various condensation reactions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Allyl-5-methoxy-4-propoxy-benzoic acid, using a variety of oxidizing agents. Mild conditions are generally preferred to avoid potential side reactions with the allyl group.

Reduction: The aldehyde can be reduced to a primary alcohol, (3-Allyl-5-methoxy-4-propoxy-phenyl)methanol. This transformation can be achieved using various reducing agents, with sodium borohydride being a common choice due to its selectivity for aldehydes and ketones.

Condensation Reactions: The aldehyde functionality serves as an electrophilic site for a variety of condensation reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These include:

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.

Reductive Amination: The aldehyde can react with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithiums to the aldehyde will yield a secondary alcohol.

Table 1: Illustrative Reactions of the Aldehyde Moiety

| Reaction Type | Reagent/Catalyst | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 3-Allyl-5-methoxy-4-propoxy-benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (3-Allyl-5-methoxy-4-propoxy-phenyl)methanol |

| Wittig Reaction | Triphenylphosphine ylide (Ph₃P=CHR) | 3-Allyl-5-methoxy-4-propoxy-styrene derivative |

| Knoevenagel Condensation | Malonic acid, piperidine | 3-(3-Allyl-5-methoxy-4-propoxy-phenyl)acrylic acid |

Chemical Transformations of the Allyl Group (e.g., Metathesis, Epoxidation, Halogenation)

The allyl group provides another site for diverse chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Metathesis: The terminal double bond of the allyl group can participate in olefin metathesis reactions. Cross-metathesis with other olefins can be used to introduce new substituents. nih.govfrontiersin.org Ring-closing metathesis could be employed if a second olefin is introduced into the molecule.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This introduces a reactive three-membered ring that can be opened by various nucleophiles.

Halogenation: The allyl group can undergo halogenation reactions. For instance, allylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.

Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate.

Wacker Oxidation: This palladium-catalyzed oxidation can convert the terminal alkene of the allyl group into a methyl ketone. nih.gov

Table 2: Potential Transformations of the Allyl Group

| Reaction Type | Reagent/Catalyst | Expected Product |

| Cross-Metathesis | Grubbs' catalyst, another olefin | Substituted cinnamaldehyde derivative |

| Epoxidation | m-CPBA | 3-(2,3-Epoxypropyl)-5-methoxy-4-propoxy-benzaldehyde |

| Allylic Bromination | N-Bromosuccinimide (NBS), light | 3-(3-Bromoprop-1-en-1-yl)-5-methoxy-4-propoxy-benzaldehyde |

| Dihydroxylation | Osmium tetroxide (OsO₄), NMO | 3-(2,3-Dihydroxypropyl)-5-methoxy-4-propoxy-benzaldehyde |

Modifications of the Methoxy (B1213986) and Propoxy Ether Linkages (e.g., Demethylation, Depropylation)

The ether linkages, while generally stable, can be cleaved under specific and often harsh conditions.

Ether Cleavage: Demethylation and depropylation can be achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). Selective cleavage of one ether over the other would be challenging and would likely depend on subtle differences in their reactivity or the use of specific protecting group strategies in a synthetic route. Cleavage of aryl ethers can be a useful strategy in the synthesis of polyphenolic compounds. masterorganicchemistry.comorganic-chemistry.orgsciencemadness.org

Exploration of Novel Reaction Pathways and Catalytic Applications Utilizing this compound as a Substrate

The bifunctional nature of this compound, possessing both an aldehyde and an allyl group, opens up possibilities for its use in novel reaction pathways and as a substrate in catalytic processes. For instance, intramolecular reactions that involve both the aldehyde and the allyl group could lead to the formation of cyclic structures. The molecule could also be a substrate for tandem reactions where sequential transformations occur at different functional groups in a one-pot process. In catalysis, the molecule could act as a ligand for a metal center, with the potential for the functional groups to influence the catalytic activity or selectivity.

Synthesis of Advanced Intermediates and Novel Chemical Entities from this compound

Through the various transformations described above, this compound can serve as a starting material for the synthesis of a wide array of more complex molecules. For example, tandem reactions involving the aldehyde and allyl groups could be envisioned to construct heterocyclic scaffolds. The synthesis of quinoline derivatives, for instance, often involves the reaction of anilines with α,β-unsaturated aldehydes, which could be prepared from this compound. nih.govscielo.br The diverse functional handles allow for its incorporation into larger molecules, potentially leading to the discovery of new chemical entities with interesting properties.

Polymerization or Material Science Applications of this compound and its Derivatives

The presence of the polymerizable allyl group suggests that this compound and its derivatives could be utilized as monomers in the development of new polymers. Radical polymerization of the allyl group could lead to polymers with pendant benzaldehyde (B42025) functionalities. These aldehyde groups within the polymer chain could then be further modified, allowing for the creation of functional materials with tailored properties. For example, they could be used for cross-linking the polymer chains or for grafting other molecules onto the polymer backbone. Such materials could have potential applications in areas like specialty coatings, adhesives, or as functional resins for chromatography or solid-phase synthesis.

Advanced Analytical Methodologies for 3 Allyl 5 Methoxy 4 Propoxy Benzaldehyde

Development of Hyphenated Techniques for Trace Analysis and Complex Mixture Profiling (e.g., GC-MS, LC-MS/MS, GC-IMR)

Hyphenated analytical techniques are indispensable for the analysis of specific molecules like 3-Allyl-5-methoxy-4-propoxy-benzaldehyde in intricate samples. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry and ion mobility spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile and semi-volatile compound, this compound is well-suited for GC-MS analysis. rroij.com This technique separates volatile compounds in a gas stream and then fragments them into ions to produce a unique mass spectrum, akin to a molecular fingerprint. For trace analysis, sample preparation methods such as solid-phase microextraction (SPME) can be employed to pre-concentrate the analyte from the matrix. In a typical analysis, a capillary column such as a DB-5ms would be used, with a temperature program designed to ensure adequate separation from other matrix components. rsc.org The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for the target compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For matrices where the compound exhibits lower volatility or requires minimal sample preparation, LC-MS/MS is a powerful alternative. nih.gov This technique is noted for its high sensitivity and specificity, making it ideal for quantifying trace amounts of analytes. nih.gov The analysis of substituted benzaldehydes often benefits from derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance ionization efficiency and chromatographic retention. nih.govresearchgate.net Using a reversed-phase column (e.g., C18), the compound can be separated and subsequently detected by a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and low limits of detection (LODs), often in the nanogram-per-liter range. nih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMR): A more recent advancement, GC-IMR (also referred to as GC-IMS), offers rapid and highly sensitive detection of volatile organic compounds (VOCs). researchgate.net This technique separates compounds first by gas chromatography and then by their ion mobility in an electric field under atmospheric pressure. mdpi.com It is particularly useful for high-throughput screening and analyzing the headspace of samples for volatile components. researchgate.net The resulting data is a three-dimensional plot of retention time, drift time, and signal intensity, which provides a unique fingerprint of the volatile profile of a sample. This can be invaluable for profiling complex mixtures where this compound might be one of many components. mdpi.comvandf.com

| Technique | Principle | Typical Application for Analyte | Advantages |

| GC-MS | Separates volatile compounds, which are then ionized and fragmented for mass analysis. | Identification and quantification in volatile and semi-volatile sample fractions. | High resolving power, provides structural information from fragmentation patterns. |

| LC-MS/MS | Separates compounds in a liquid phase followed by targeted mass analysis of precursor and product ions. | Ultra-trace quantification in complex liquid matrices (e.g., biological fluids, environmental water). | Excellent sensitivity and selectivity (MRM mode), suitable for non-volatile compounds. |

| GC-IMR | Couples GC separation with ion mobility spectrometry for rapid detection based on ion size and shape. | High-throughput screening of volatile profiles in complex samples like food and environmental headspace. | Fast analysis, high sensitivity, operates at atmospheric pressure. |

Advanced Chromatographic and Spectrometric Quantification Methods for this compound in Research Matrices

Accurate quantification of this compound in diverse research matrices—from environmental samples to in vitro biological assays—requires robust and validated methods.

Chromatographic Quantification: Quantification is typically achieved by creating a calibration curve using certified reference standards of the analyte. An internal standard, a compound with similar chemical properties to the analyte but a different mass, is often added to all samples and standards to correct for variations in sample preparation and instrument response. For GC-MS analysis of substituted benzaldehydes, compounds like deuterated benzaldehyde (B42025) or anisole (B1667542) have been used as internal standards. rsc.org The ratio of the analyte's peak area to the internal standard's peak area is plotted against the concentration of the standards to generate a linear regression model.

Spectrometric Quantification: In mass spectrometry-based methods, quantification relies on the intensity of specific ions.

In GC-MS , quantification is often performed in selected ion monitoring (SIM) mode, where the instrument only detects a few characteristic ions of the target molecule. This increases sensitivity compared to scanning the full mass range. For this compound (C₁₄H₁₈O₃, MW: 234.29 g/mol ), characteristic ions would be selected based on its EI mass spectrum. Plausible ions for SIM would include the molecular ion (m/z 234) and major fragment ions resulting from the loss of the allyl group (m/z 193), propoxy group (m/z 175), or methoxy (B1213986) group (m/z 203).

In LC-MS/MS , Multiple Reaction Monitoring (MRM) is the gold standard for quantification. It involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺, at m/z 235) in the first quadrupole, fragmenting it in the collision cell, and detecting one or more specific product ions in the third quadrupole. This two-stage mass filtering provides exceptional specificity.

The table below outlines hypothetical yet plausible MRM transitions for the quantification of this compound, which would be determined empirically during method development.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use |

| 235.1 | 193.1 | C₃H₆ (Allyl radical loss) | Primary Quantifier |

| 235.1 | 175.1 | C₃H₇O (Propoxy radical loss) | Secondary Quantifier/Confirmer |

| 235.1 | 165.1 | C₄H₈O (Loss of propoxy + CH₂) | Confirmer |

Method validation is critical and involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable. For substituted benzaldehydes in water matrices, methods have achieved LODs in the range of 15–25 ng/L. nih.gov

Chemoinformatic Approaches for Compound Library Management and Data Analysis

Chemoinformatics provides the tools and conceptual frameworks to manage and analyze large datasets of chemical information, which is essential when studying a specific compound within a larger library or when predicting its properties.

Compound Library Management: When this compound is part of a screening library of similar phenolic or benzaldehyde derivatives, chemoinformatic tools are used for database curation, storage, and retrieval. chemfaces.com Each compound entry includes its chemical structure, identifiers (like CAS number), and physicochemical properties. Libraries can be designed or filtered based on structural diversity, ensuring a broad exploration of chemical space. broadinstitute.org Algorithms like the Bemis-Murcko scaffolding can be used to group compounds by their core structures, allowing for systematic analysis of structure-activity relationships (SAR). lifechemicals.com

Data Analysis and Predictive Modeling: Chemoinformatics plays a crucial role in analyzing the data generated from high-throughput screening or other analytical experiments. For a library containing this compound, these approaches can:

Visualize Chemical Space: Techniques like Principal Component Analysis (PCA) can be used to visualize the distribution of compounds based on their molecular descriptors, helping to understand the diversity of a library.

Develop Quantitative Structure-Activity Relationship (QSAR) Models: If experimental data (e.g., biological activity) is available for a series of related compounds, QSAR models can be built. nih.gov These models correlate molecular descriptors (e.g., electronic, steric, and lipophilic properties) with activity, allowing for the prediction of the activity of new or untested compounds like this compound.

Predict ADMET Properties: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov This is valuable for prioritizing compounds in early-stage research and reducing the need for extensive experimental testing. For instance, the reaction mechanisms and stability of benzaldehyde derivatives can be investigated using computational methods like Density Functional Theory (DFT). canterbury.ac.uk

These chemoinformatic strategies enable researchers to efficiently manage chemical data, extract meaningful insights from complex datasets, and guide future research directions. nih.gov

Green Chemistry and Sustainable Chemical Development for 3 Allyl 5 Methoxy 4 Propoxy Benzaldehyde

Design of Environmentally Benign Synthetic Processes for 3-Allyl-5-methoxy-4-propoxy-benzaldehyde

The design of environmentally friendly synthetic routes is a cornerstone of green chemistry. This involves the careful selection of solvents, reaction conditions, and energy sources to minimize waste and hazard.

The choice of solvent is critical in determining the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Alternatively, performing reactions under solvent-free conditions can eliminate solvent-related waste entirely.

For the synthesis of benzaldehyde (B42025) derivatives, including potentially this compound, the move towards greener solvents is an active area of research. Solvent-free, or neat, reactions, often facilitated by microwave irradiation, represent a significant advancement in this area. cem.com These reactions can lead to higher yields, shorter reaction times, and easier product purification. mdpi.com

Table 1: Comparison of Conventional and Green Solvents in Organic Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Toluene, Dichloromethane, DMF | High solvency for many organic compounds. | Often toxic, flammable, and environmentally persistent. |

| Green Solvents | Water, Ethanol, Supercritical CO2 | Low toxicity, readily available, reduced environmental impact. | May have limited solvency for nonpolar reactants. |

| Solvent-Free | Neat reaction mixtures | Eliminates solvent waste, can lead to faster reactions and higher yields. | Not suitable for all reaction types; may require specialized equipment. |

While specific studies on the use of green solvents for the synthesis of this compound are not prevalent in the reviewed literature, the general methodologies developed for other benzaldehyde derivatives could be adapted.

Energy efficiency is another key principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption and reaction times in organic synthesis. researchgate.net Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating, which can significantly accelerate reaction rates and improve product yields compared to conventional heating methods. bspublications.net

A relevant example is the synthesis of the structurally similar compound, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. One synthetic route involves a Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde. This reaction can be efficiently carried out using microwave irradiation at 200°C for 3 hours in N-methylpyrrolidone (NMP), achieving a high yield of 92%. chemicalbook.com This demonstrates the potential for microwave-assisted methods to be applied to the synthesis of this compound, likely through a similar Claisen rearrangement of a corresponding allyloxy precursor. The Claisen rearrangement is a prime candidate for microwave-assisted synthesis, often showing significant rate enhancements. scirp.orgresearchgate.net

Table 2: Microwave-Assisted Synthesis of a Related Benzaldehyde Derivative

| Precursor | Product | Reaction Conditions | Yield |

| 4-Allyloxy-3-methoxybenzaldehyde | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | Microwave, 200°C, 3 hours in NMP | 92% chemicalbook.com |

The application of microwave technology not only saves energy but also aligns with the goal of developing faster and more efficient chemical processes. eurekaselect.com

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste. Synthetic routes for this compound should be designed to maximize atom economy.

Rearrangement reactions, such as the Claisen rearrangement mentioned previously, are inherently atom-economical as they involve the reorganization of atoms within a molecule without the loss of any atoms. This makes them a highly desirable strategy from a green chemistry perspective.

Biodegradation and Environmental Fate Studies (if relevant for academic research)

Understanding the environmental fate of a chemical compound is crucial for assessing its long-term environmental impact. For a compound like this compound, which may be used in academic research or as an intermediate, studies on its biodegradation and persistence in the environment would be valuable.

Currently, there is a lack of specific data in the public domain regarding the biodegradation and environmental fate of this compound. However, general predictions can be made based on its chemical structure. The presence of alkoxy and allyl groups on a benzene (B151609) ring suggests that it may be susceptible to microbial degradation, although the specific pathways and rates would need to be determined experimentally. Factors such as its water solubility, vapor pressure, and potential for bioaccumulation would also need to be investigated to create a comprehensive environmental profile.

Future Research on this compound Explored

While a comprehensive body of research specifically detailing the future applications of this compound is not yet available in extensive public literature, the unique structural characteristics of this compound suggest several promising avenues for future scientific investigation. This article outlines potential research directions based on its chemical functionalities, exploring its prospective roles in systems biology, materials science, and therapeutic development.

常见问题

Basic Research Questions

Q. How can I verify the structural identity of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare and NMR spectra with literature data for analogous benzaldehyde derivatives (e.g., 3-Methoxy-4-propoxybenzaldehyde ). Focus on chemical shifts for the allyl (δ ~5.0–6.0 ppm), methoxy (δ ~3.8 ppm), and aldehyde (δ ~9.8–10.0 ppm) groups.

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 234.3 (calculated for CHO).

- IR Spectroscopy : Validate the aldehyde C=O stretch (~1700 cm) and ether C-O stretches (~1250 cm) .

Q. What synthetic routes are recommended for introducing allyl and propoxy groups to benzaldehyde derivatives?

- Methodological Answer :

- Allylation : Use nucleophilic substitution with allyl bromide under basic conditions (e.g., KCO/DMF) .

- Propoxylation : Employ Williamson ether synthesis, reacting a phenolic intermediate with propyl bromide in the presence of a base (e.g., NaH) .

- Regioselectivity : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts (e.g., over-alkylation) .

Q. How should I handle and store this compound safely in the lab?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (N/Ar) at 2–8°C to prevent oxidation of the aldehyde group .

- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO) and reducing agents (e.g., LiAlH) due to the aldehyde’s reactivity .

- Safety : Use PPE (gloves, goggles) and work in a fume hood to limit inhalation/contact .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for allyl and propoxy groups .

- Crystallography : Determine the crystal structure via X-ray diffraction (using SHELX programs ) to confirm bond lengths/angles and substituent positions.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian) to identify discrepancies .

Q. What strategies optimize regioselective synthesis of multi-substituted benzaldehydes like this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., aldehyde) with acetals to direct allyl/propoxy group installation .

- Catalysis : Use transition-metal catalysts (e.g., Pd for allylation) to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for propoxy introduction .

Q. How can I assess the compound’s potential biological activity using computational tools?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., enzymes) using AutoDock Vina. Focus on the aldehyde group’s electrophilicity and allyl’s hydrophobic interactions .

- ADMET Prediction : Use SwissADME to evaluate solubility, permeability, and metabolic stability .

- QSAR : Correlate substituent electronic effects (Hammett σ values) with activity trends in related benzaldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。